3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride
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Overview
Description
3-[4-Cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is a synthetic organic compound that falls under the category of triazole derivatives. This compound exhibits unique chemical properties, which make it an intriguing subject of study in various scientific fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride typically involves multiple steps:
Formation of Triazole Ring: The initial step involves the formation of a triazole ring. Starting with a suitable hydrazine derivative, it is reacted with an acyl chloride under controlled conditions.
Cyclopentyl Substitution: The formed triazole intermediate is then subjected to cyclopentylation using cyclopentyl bromide in the presence of a base.
Methylsulfanyl Group Addition: Following this, a methylsulfanyl group is introduced via a substitution reaction using a thiol reagent.
Amination: The resulting compound undergoes amination through a reaction with propargylamine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production may use similar synthetic routes but with optimization for large-scale manufacturing. This can include using more cost-effective reagents, optimizing reaction times and conditions, and employing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions typically affecting the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the triazole ring, potentially breaking the ring or reducing substituents on the ring.
Substitution: Nucleophilic substitution reactions are common, particularly at the amine or sulfanyl groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides for alkylation reactions, nucleophiles for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Substituted Amines: From substitution reactions at the amine group.
Reduced Triazole Derivatives: From reduction reactions targeting the triazole ring.
Scientific Research Applications
This compound has various applications across different fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses, such as antifungal or antimicrobial activities.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The biological activity of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride involves interactions with molecular targets such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The cyclopentyl and methylsulfanyl groups can contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride stands out due to its unique combination of functional groups which confer distinct chemical properties.
Similar Compounds
1,2,4-Triazole Derivatives: Commonly used in antifungal agents.
Cyclopentyl-Substituted Triazoles: Known for their applications in medicinal chemistry.
Methylsulfanyl-Containing Compounds: Often studied for their unique electronic properties and reactivity.
Properties
CAS No. |
2703781-17-1 |
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Molecular Formula |
C11H21ClN4S |
Molecular Weight |
276.8 |
Purity |
95 |
Origin of Product |
United States |
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